N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S2 and its molecular weight is 386.53. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide shows potential applications in the field of corrosion inhibition. Research by Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. This study highlights the compound's potential in protecting metals from corrosion, especially in industrial settings (Kaya et al., 2016).
Bioactive Properties
Another important application area is in the development of bioactive compounds. Research by Khalid et al. (2014) explored the synthesis of N-substituted piperidine derivatives, investigating their effects against enzymes like acetylcholinesterase and butyrylcholinesterase. Such studies are crucial in the quest for new therapeutic agents, particularly in the realm of neurodegenerative diseases (Khalid et al., 2014).
Anticancer Research
Significant research has been conducted in assessing the compound's efficacy against cancer. Mun et al. (2012) studied analogues of this compound, focusing on their ability to inhibit the HIF-1 pathway, which is critical in cancer progression. Such studies are instrumental in the development of new anticancer therapies (Mun et al., 2012).
Enzyme Inhibition
Investigations into the compound's role in enzyme inhibition have been noteworthy. A study by Oinuma et al. (1991) evaluated derivatives of the compound as inhibitors of membrane-bound phospholipase A2, an enzyme implicated in various inflammatory processes. This research points to potential therapeutic applications in conditions associated with inflammation (Oinuma et al., 1991).
Structural and Spectroscopic Analysis
The compound's structure has been extensively analyzed using various spectroscopic techniques, as shown in the study by Murthy et al. (2018). Such analyses are crucial in understanding the compound's chemical properties and potential reactivity (Murthy et al., 2018).
Antiallergic Agent Development
Shigenaga et al. (1993) explored the synthesis of N-substituted piperidine derivatives for their antiallergic properties. This research contributes to the development of new antiallergic medications, showcasing the compound's versatility in drug development (Shigenaga et al., 1993).
properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-13-9-14(2)11-17(10-13)25(22,23)18-15-3-6-19(7-4-15)16-5-8-24(20,21)12-16/h9-11,15-16,18H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSYUORQMXNCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.